molecular formula C13H8F4S B8000315 1,3-Difluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene

1,3-Difluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene

Cat. No.: B8000315
M. Wt: 272.26 g/mol
InChI Key: JAHRNMVMGLYAGB-UHFFFAOYSA-N
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Description

1,3-Difluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene is a fluorinated aromatic sulfide with the CAS Number 1443314-14-4 and a molecular formula of C13H8F4S, corresponding to a molecular weight of 272 g/mol . This compound is intended for use as a chemical synthesis intermediate and standard in scientific research applications only . It is strictly for laboratory research purposes and is not classified as a medicinal product or cosmetic product. Handling should be conducted by trained professionals in a well-ventilated environment, while wearing appropriate protective equipment such as gloves, protective clothing, and eye/face protection . For storage, it is recommended to keep the product at -4°C for shorter periods (1-2 weeks) and at -20°C for longer-term storage (1-2 years) to maintain stability . Researchers are advised to consult the safety data sheet (SDS) for comprehensive hazard and handling information before use.

Properties

IUPAC Name

1-[(2,6-difluorophenyl)methylsulfanyl]-3,5-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4S/c14-8-4-9(15)6-10(5-8)18-7-11-12(16)2-1-3-13(11)17/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHRNMVMGLYAGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CSC2=CC(=CC(=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The process begins with 1,3-difluoro-2-(bromomethyl)benzene as the electrophilic substrate, which reacts with 3,5-difluorobenzenethiol under basic conditions. A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is employed to stabilize the transition state, while potassium carbonate or triethylamine acts as a base to deprotonate the thiol. The reaction proceeds at 60–80°C for 12–24 hours, yielding the target compound with isolated yields ranging from 65% to 78% .

ParameterDetails
Substrate1,3-Difluoro-2-(bromomethyl)benzene
Nucleophile3,5-Difluorobenzenethiol
SolventDMF or Acetonitrile
BaseK₂CO₃ or Et₃N
Temperature60–80°C
Reaction Time12–24 hours
Yield65–78%

Challenges and Optimization

A key limitation of this method is the competing elimination pathway, which generates 1,3-difluorostyrene as a byproduct. To suppress elimination, recent studies recommend using cesium carbonate as a milder base and lowering the reaction temperature to 50°C. Additionally, substituting bromine with iodine in the benzyl halide precursor improves electrophilicity, increasing yields to 82% .

Catalytic Dehalogenation of Halogenated Precursors

Catalytic dehalogenation offers an alternative route by selectively removing halogen atoms from polyhalogenated intermediates. This method is particularly advantageous for industrial-scale synthesis due to its compatibility with cost-effective precursors.

Palladium-Catalyzed Dechlorination

A patent by Höchst AG describes the use of palladium on carbon (Pd/C) with hydrogen gas to dehalogenate 2,4-dichloro-1,3-difluorobenzene in the presence of amines such as triethylamine. The reaction occurs at 95–115°C under 20–30 bar H₂ pressure , producing 1,3-difluorobenzene intermediates that are subsequently functionalized with the sulfanylmethyl group.

ParameterDetails
Catalyst5% Pd/C
ReductantH₂ (20–30 bar)
BaseTriethylamine
Temperature95–115°C
Reaction Time6–8 hours
Intermediate Yield89%

Functionalization with Sulfanylmethyl Groups

The dehalogenated intermediate undergoes a second step with 3,5-difluorobenzenesulfenyl chloride in dichloromethane. Using aluminum chloride as a Lewis catalyst, the sulfanylmethyl group is introduced at the ortho position relative to the fluorine substituents, achieving an overall yield of 71% .

Cross-Coupling Strategies

Transition-metal-catalyzed cross-coupling reactions have emerged as a versatile tool for constructing carbon-sulfur bonds in complex aryl systems. The Suzuki-Miyaura coupling and Buchwald-Hartwig amination are adapted for this synthesis.

Suzuki-Miyaura Coupling

Aryl boronic esters derived from 3,5-difluorobenzenethiol are coupled with 1,3-difluoro-2-iodobenzene using palladium(II) acetate and XPhos as a ligand. The reaction proceeds in a mixed solvent system of toluene and water at 100°C , yielding the target compound with 74% efficiency .

ParameterDetails
CatalystPd(OAc)₂/XPhos
SolventToluene/H₂O (3:1)
Temperature100°C
Reaction Time18 hours
Yield74%

Limitations and Alternatives

While effective, this method requires anhydrous conditions and expensive ligands. A modified protocol using nickel-catalyzed coupling with 1,3-difluoro-2-chlorobenzene reduces costs but achieves lower yields (58% ).

Industrial-Scale Production Considerations

Scalability remains a critical factor for commercial viability. The catalytic dehalogenation route is favored in industry due to its high atom economy and minimal waste generation. Key industrial parameters include:

  • Continuous Flow Reactors : Enhance reaction control and reduce decomposition risks.

  • Catalyst Recycling : Pd/C catalysts are reused up to 5 cycles with <5% activity loss.

  • Purity Standards : Distillation under reduced pressure (0.1–0.5 mmHg) achieves >99% purity.

Comparative Analysis of Methods

MethodYieldCostScalabilityPurity
Nucleophilic Substitution65–82%ModerateMedium95–98%
Catalytic Dehalogenation71–89%LowHigh>99%
Suzuki-Miyaura Coupling74%HighLow97%

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones, and reduced to form thiols or other sulfur-containing compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides, often under basic conditions.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted aromatic compounds, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

1,3-Difluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Difluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, while the sulfanylmethyl group can participate in various chemical interactions, such as hydrogen bonding or hydrophobic interactions .

Comparison with Similar Compounds

Key Observations :

  • This aligns with trends in fluorinated OLED materials, where fluorine enhances electron injection and device efficiency .
  • Sulfur Group Differences : Unlike sulfones (e.g., diphenyl sulfone), thioethers lack oxidation to -SO₂-, making them less polar but more susceptible to oxidation. This trade-off affects their suitability in environments requiring chemical inertness .

Physical and Electronic Properties

Property This compound Diphenyl Sulfone 3,5-Difluorophenyl Methyl Sulfide
Melting Point ~120–125°C (estimated) 123–125°C ~60–65°C
Solubility Low in water; soluble in DCM, THF Low in polar solvents Moderate in organic solvents
Thermal Stability High (decomposes >300°C) Moderate (decomposes ~250°C) Moderate (~200°C)
Electron Affinity High (due to fluorine) Low Moderate

Research Findings :

  • However, its stability under operational conditions (e.g., voltage >10V) requires further validation.
  • Compared to diphenyl sulfone, this compound’s lower polarity may reduce compatibility with polar polymer matrices, limiting its use in certain coatings or adhesives .

Biological Activity

1,3-Difluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene is an organic compound notable for its unique structure, characterized by multiple fluorine substituents and a sulfanylmethyl group attached to a benzene ring. The molecular formula is C13H8F4S, with a molecular weight of approximately 272.26 g/mol . This compound has garnered attention in various fields of research, particularly in medicinal chemistry, due to its potential biological activities.

The presence of fluorine atoms in the structure enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity. The sulfanylmethyl group can facilitate interactions with biological macromolecules, potentially influencing enzyme activity and receptor binding.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions may modulate various biochemical pathways, including:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes.
  • Receptor Modulation : It could influence receptor activity, potentially leading to therapeutic effects in various diseases.

Case Studies and Research Findings

Research into the biological activity of this compound has indicated several promising applications:

  • Anticancer Properties : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that it inhibited cell proliferation in breast cancer cells by inducing apoptosis .
  • Antimicrobial Activity : Another investigation revealed that this compound possesses antimicrobial properties against certain bacterial strains. Its efficacy was evaluated through disk diffusion assays, showing significant inhibition zones compared to control substances .
  • Neuroprotective Effects : Research has also explored the neuroprotective potential of this compound in models of neurodegenerative diseases. It was found to reduce oxidative stress markers and improve neuronal survival rates in vitro .

Data Table: Summary of Biological Activities

Activity TypeModel/SystemObserved EffectReference
AnticancerBreast cancer cell linesInduces apoptosis
AntimicrobialVarious bacterial strainsSignificant inhibition zones
NeuroprotectiveNeuronal cell culturesReduces oxidative stress

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,3-difluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene, and what precursors are critical for regioselective substitution?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. Key precursors include 1,3-difluorobenzene derivatives and 3,5-difluorothiophenol. For regioselectivity, electron-deficient aromatic rings (due to fluorine substituents) favor SNAr at para/meta positions. Catalytic systems like CuI/1,10-phenanthroline enhance cross-coupling efficiency for sulfanylmethyl linkage formation .
  • Precursor Note : 3,5-Difluorobenzenesulfonyl chloride (CAS 210532-25-5, F.W. 212.6) is a common intermediate, with a melting point of 57–59°C, useful for sulfone-based derivatization .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical Workflow :

  • HPLC : Use a reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity.
  • NMR : ¹⁹F NMR is critical for confirming fluorine substitution patterns. For example, 3,5-difluorophenyl groups show distinct doublets in the ¹⁹F spectrum (δ ≈ -110 to -120 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected [M+H]⁺ ≈ 298.03 g/mol).
  • XRD : Single-crystal X-ray diffraction resolves sulfanylmethyl spatial orientation .

Q. What are the primary challenges in characterizing the sulfanylmethyl (-SCH2-) linkage, and how are they addressed?

  • Challenges : Sulfur’s redox sensitivity and potential disulfide formation during storage.
  • Mitigation : Use inert atmospheres (N₂/Ar) during synthesis and storage. Add stabilizing agents like BHT (butylated hydroxytoluene) to prevent oxidation. FT-IR spectroscopy (C-S stretch ≈ 650–700 cm⁻¹) and LC-MS/MS fragmentation patterns confirm linkage stability .

Advanced Research Questions

Q. How do fluorine substituents influence the compound’s electronic properties and reactivity in cross-coupling reactions?

  • Electronic Effects : Fluorine’s strong electron-withdrawing nature decreases aromatic ring electron density, enhancing electrophilicity for SNAr. Computational studies (DFT) show that 3,5-difluorophenyl groups lower LUMO energy by ~2.1 eV compared to non-fluorinated analogs, favoring nucleophilic attack.
  • Reactivity Data : In Suzuki-Miyaura couplings, the sulfanylmethyl group’s steric bulk reduces coupling efficiency (yield drops from 85% to 62% with Pd(OAc)₂/XPhos). Alternative ligands (e.g., SPhos) improve yields to 75% .

Q. What contradictory data exist regarding the compound’s stability under acidic or basic conditions, and how can these be resolved?

  • Contradictions : Some studies report decomposition at pH < 2 (via S-C bond cleavage), while others note stability up to pH 3.
  • Resolution : Controlled stability assays (pH 1–6, 25°C) with LC-MS monitoring reveal that decomposition at pH 2 occurs only in the presence of trace transition metals (e.g., Fe³⁺). Chelating agents (EDTA) mitigate this, confirming metal-catalyzed hydrolysis as the primary pathway .

Q. How does the compound interact with biological targets, and what structural analogs are used to probe structure-activity relationships (SAR)?

  • Biological Relevance : The sulfanylmethyl group mimics natural thioether linkages in enzyme inhibitors. SAR studies replace the 3,5-difluorophenyl group with 3,4-difluoro or 2,4-difluoro analogs to assess fluorine positioning effects.
  • Key Analogs :

  • 3,5-Difluorophenethylamine (CAS 311346-60-8): Used to study amine-mediated interactions.
  • 3,5-Difluorobenzoic acid (CAS 455-40-3): Probes carboxylate binding in active sites.
    • Findings : 3,5-Difluoro substitution maximizes hydrophobic interactions in cytochrome P450 binding pockets (Ki = 0.8 μM vs. 2.3 μM for 2,4-difluoro) .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies (e.g., 116–117°C vs. 122–124°C)?

  • Root Cause : Polymorphism or solvate formation. XRD of batches with mp = 116°C reveals a monoclinic P2₁/c lattice, while the 122°C form crystallizes in orthorhombic Pna2₁. DSC thermograms show endothermic peaks at 117°C and 123°C, confirming polymorphic transitions.
  • Resolution : Controlled recrystallization (e.g., from EtOAc/hexane vs. MeOH) selects for specific polymorphs .

Methodological Recommendations

  • Synthesis : Prioritize Cu-catalyzed coupling for sulfanylmethyl linkage to avoid sulfur oxidation.
  • Characterization : Combine ¹⁹F NMR with HRMS for unambiguous structural confirmation.
  • Stability Testing : Include metal chelators in aqueous buffers to prevent false-positive decomposition results.

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